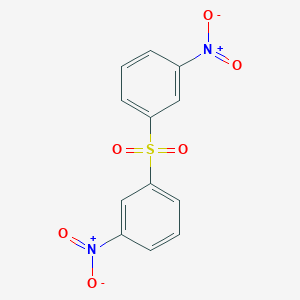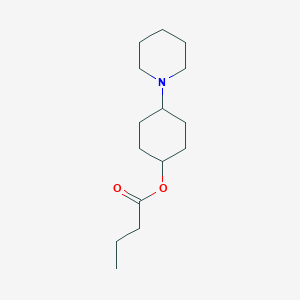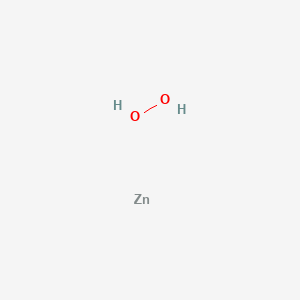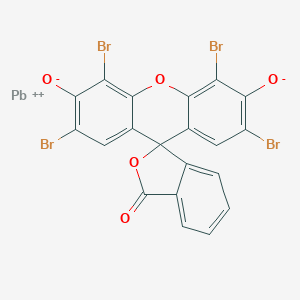
Einecs 215-415-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 215-415-4, also known as 4-Methylimidazole (4-MEI), is a chemical compound that is commonly used in the manufacturing of various products, including food, cosmetics, and pharmaceuticals. It is a colorless or pale yellow crystalline solid that is soluble in water and has a strong odor. In recent years, there has been growing concern about the potential health risks associated with exposure to 4-MEI, particularly in food products.
Aplicaciones Científicas De Investigación
4-MEI has been the subject of numerous scientific studies, particularly in the field of toxicology. Researchers have investigated its potential health effects, including its carcinogenicity, genotoxicity, and mutagenicity. Additionally, 4-MEI has been used as a model compound for studying the toxicity of other imidazole derivatives.
Mecanismo De Acción
The exact mechanism of action of 4-MEI is not well understood. However, it is believed to exert its toxic effects through the formation of reactive metabolites, which can damage DNA and other cellular components. Additionally, 4-MEI has been shown to induce oxidative stress and inflammation in cells, which can contribute to its toxicity.
Biochemical and Physiological Effects
Exposure to 4-MEI has been linked to a range of biochemical and physiological effects in animals and humans. These include DNA damage, oxidative stress, inflammation, and changes in gene expression. Additionally, 4-MEI has been shown to affect the function of various organs, including the liver, kidney, and lungs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-MEI is a useful compound for studying the toxicity of imidazole derivatives and for investigating the mechanisms of chemically induced carcinogenesis. However, there are some limitations to its use in lab experiments. For example, the solubility of 4-MEI in water is relatively low, which can make it difficult to work with in aqueous solutions. Additionally, 4-MEI can be unstable under certain conditions, which can affect the reproducibility of experiments.
Direcciones Futuras
There are several areas of future research related to Einecs 215-415-4. One important direction is to further investigate the potential health effects of exposure to 4-MEI in food products. This could involve conducting epidemiological studies to assess the risks associated with dietary exposure to 4-MEI. Additionally, researchers could explore the use of alternative synthesis methods for 4-MEI that may be less toxic and more environmentally friendly. Finally, there is a need for more research on the mechanisms of action of 4-MEI, particularly with respect to its genotoxic and mutagenic effects.
Métodos De Síntesis
4-MEI is typically synthesized by reacting methylimidazole with formaldehyde in the presence of a catalyst, such as sodium hydroxide. The resulting product is then purified and crystallized to obtain pure 4-MEI. This synthesis method is widely used in the industry due to its simplicity and efficiency.
Propiedades
Número CAS |
1326-05-2 |
|---|---|
Fórmula molecular |
C20H6Br4O5Pb |
Peso molecular |
853 g/mol |
Nombre IUPAC |
lead(2+);2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate |
InChI |
InChI=1S/C20H8Br4O5.Pb/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;/h1-6,25-26H;/q;+2/p-2 |
Clave InChI |
QUHOTTJDEPSJRJ-UHFFFAOYSA-L |
SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)[O-])Br)Br)[O-])Br.[Pb+2] |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)[O-])Br)Br)[O-])Br.[Pb+2] |
Otros números CAS |
1326-05-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,3S,5S,8R,9S,10S,13R,14S,17R)-2,3-Dibromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B74892.png)
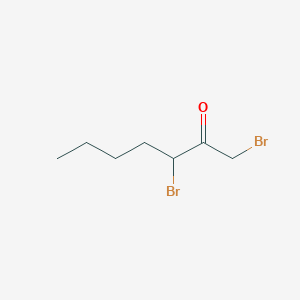
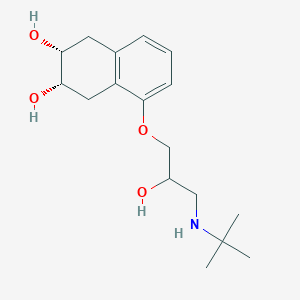
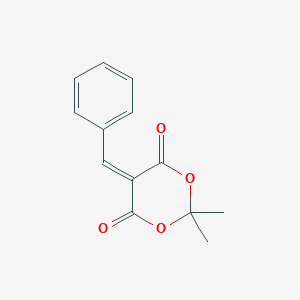
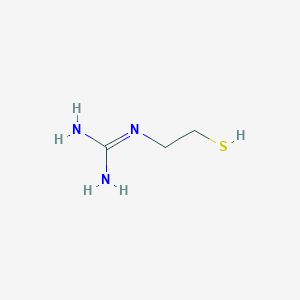
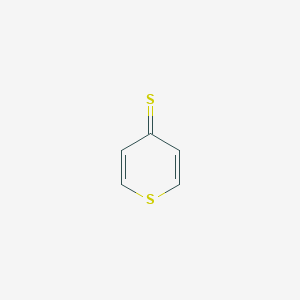
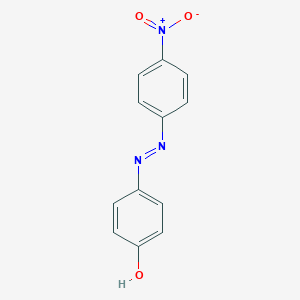
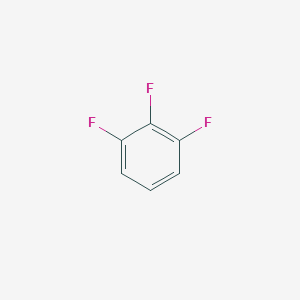
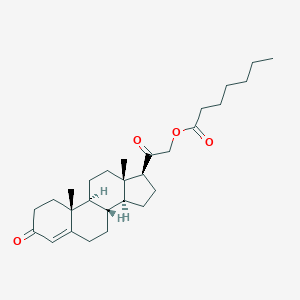
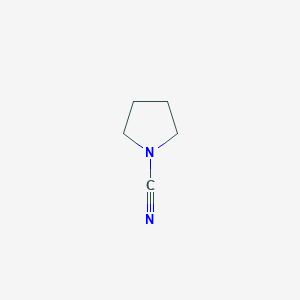
![1-[(1R,2S,3S)-3-methyl-2-(3-propan-2-ylfuran-2-yl)cyclopentyl]ethanone](/img/structure/B74915.png)
